
N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide, also known as PTM, is a tetrazole-based compound that has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Compounds with the tetrazolyl and pyrazole moieties have been synthesized for various pharmacological studies. For example, a series of 5-(biphenyl-4-ylmethyl)pyrazoles were reported as potent angiotensin II antagonists, showcasing significant in vitro and in vivo activities, indicative of their potential as antihypertensive agents (Almansa et al., 1997). These studies highlight the structural requirements for activity, including the importance of the tetrazole group for high affinity binding.
Chemical Structure and Properties Analysis
Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involved combined experimental and theoretical studies to understand their biological importance. These studies included NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction techniques to characterize the compounds, contributing to the understanding of their electronic and structural properties (Viveka et al., 2016).
Application in Separation Techniques
Tetrazole derivatives have been explored for their utility in chromatographic separations. For instance, reversed-phase extraction chromatography using tetra-substituted pyrazoles as stationary phases demonstrated their efficacy in the separation of metal ions, showcasing the application of these compounds in analytical chemistry (Brinkman et al., 1973).
Ligand Design and Metal Complexation
Studies on pyrazole complexes with metals have focused on their hydrogen bonding capabilities and their potential applications in catalysis and materials science. For example, substituent-controlled hydrogen bonding in palladium(II)-pyrazole complexes was investigated to understand the effects on molecular structure and reactivity (Grotjahn et al., 2003). This research underscores the role of pyrazole-based ligands in the development of new metal-organic frameworks and catalytic systems.
Synthetic Approaches and Methodologies
Innovative synthetic approaches involving pyrazole and tetrazole moieties have been developed, such as microwave-assisted synthesis techniques for efficient production of tetrazolyl pyrazole amides. These methods offer rapid synthesis routes with potential applications in the development of bactericidal, pesticidal, and antimicrobial agents (Hu et al., 2011).
Propiedades
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-2-6-12(18)13-9-11-14-15-16-17(11)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGJLSVWMFOCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
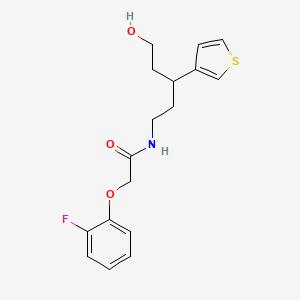

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2643323.png)
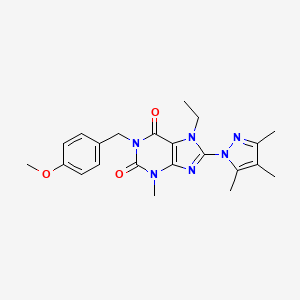
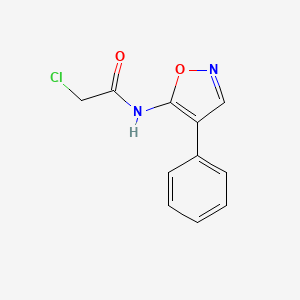
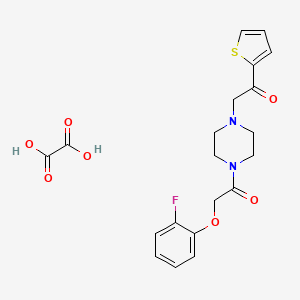
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2643330.png)
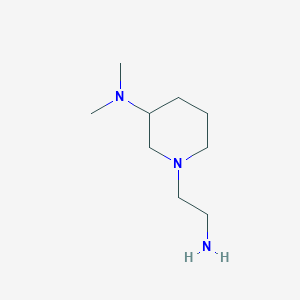

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2643335.png)
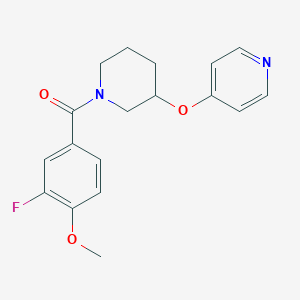

![N-benzyl-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfonyl]propanamide](/img/structure/B2643341.png)
![8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2643342.png)
